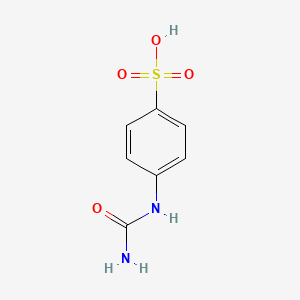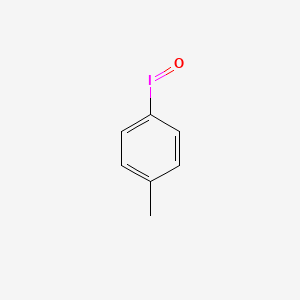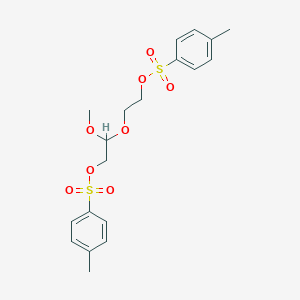
(S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a methoxy group, a tosyloxy group, and a benzenesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of (S)-2-methoxyethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate (S)-2-methoxy-2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate. The intermediate is then reacted with another equivalent of p-toluenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The sulfonate group can be reduced to a sulfide under specific conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include substituted ethers or thioethers.
Reduction Reactions: Products include sulfides.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
(S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is explored for its potential use in drug development and as a prodrug.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its interaction with nucleophiles. The tosyloxy group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the sulfonate group, which stabilizes the transition state during the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-Methoxy-2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate
- (S)-2-Methoxy-2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate
- (S)-2-Methoxy-2-(2-bromoethoxy)ethyl 4-methylbenzenesulfonate
Uniqueness
(S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is unique due to the presence of the tosyloxy group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis, offering versatility in the modification of various substrates.
Eigenschaften
Molekularformel |
C19H24O8S2 |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
2-[1-methoxy-2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H24O8S2/c1-15-4-8-17(9-5-15)28(20,21)26-13-12-25-19(24-3)14-27-29(22,23)18-10-6-16(2)7-11-18/h4-11,19H,12-14H2,1-3H3 |
InChI-Schlüssel |
XOFIBYLQFDNQQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC(COS(=O)(=O)C2=CC=C(C=C2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)

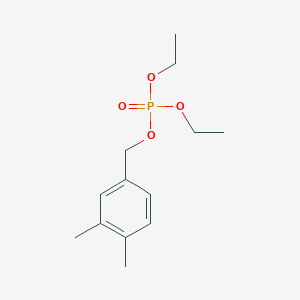
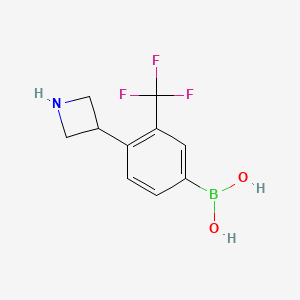
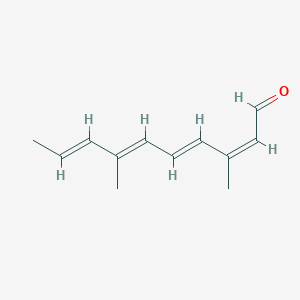
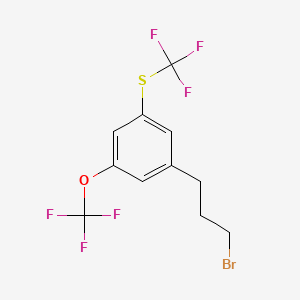
![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
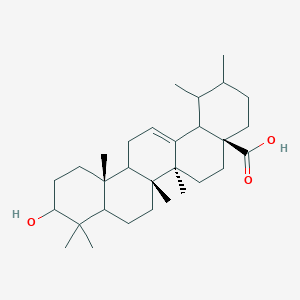
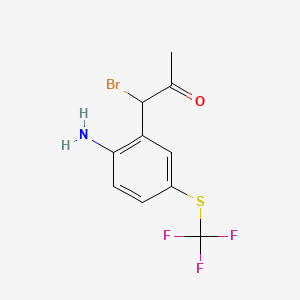
![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)
